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  • Product: 3,3-Dimethylpiperidine-2,6-dione
  • CAS: 1194-33-8

Core Science & Biosynthesis

Foundational

3,3-dimethylpiperidine-2,6-dione chemical structure and physical properties

An In-depth Technical Guide to 3,3-Dimethylpiperidine-2,6-dione Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3,3-dimethylpiperidine-2,6-dione (also known as 3,3-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3,3-Dimethylpiperidine-2,6-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,3-dimethylpiperidine-2,6-dione (also known as 3,3-dimethylglutarimide), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, established synthetic routes, spectroscopic signature, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

3,3-Dimethylpiperidine-2,6-dione is a derivative of the glutarimide (piperidine-2,6-dione) scaffold. This core structure is a privileged motif in medicinal chemistry, forming the backbone of numerous bioactive molecules, most notably thalidomide and its immunomodulatory derivatives (IMiDs) used in cancer therapy and targeted protein degradation (e.g., PROTACs).[1][2] While 3,3-dimethylpiperidine-2,6-dione itself has no direct therapeutic applications, its utility as a chemical intermediate and building block makes it a valuable compound for synthesizing more complex and potentially bioactive molecules.[3][4] The gem-dimethyl substitution at the C3 position offers unique steric and electronic properties that can be exploited to fine-tune the stability, conformation, and biological activity of derivative compounds.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique structural and molecular identifiers.

  • IUPAC Name: 3,3-Dimethylpiperidine-2,6-dione

  • Synonyms: 3,3-Dimethylglutarimide, 4,4-Dimethylpiperidine-2,6-dione[3]

  • CAS Number: 1123-40-6[3]

  • Molecular Formula: C₇H₁₁NO₂[3]

  • Molecular Weight: 141.17 g/mol [3]

  • Chemical Structure:

    Caption: 2D Structure of 3,3-Dimethylpiperidine-2,6-dione.

  • SMILES: CC1(C)CC(=O)NC(=O)C1

  • InChI Key: YUJCWMGBRDBPDL-UHFFFAOYSA-N

Physical and Chemical Properties

The physicochemical properties of 3,3-dimethylpiperidine-2,6-dione are critical for its handling, storage, and application in synthesis. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource
Appearance White to white-grey crystalline powder[3][4]
Melting Point 144-146 °C (lit.)[3]
Boiling Point 258.21 °C (rough estimate)[3]
Solubility Soluble in water[3][5]
Density 1.1522 g/cm³ (rough estimate)[3]
pKa 11.81 ± 0.40 (Predicted)[3]
Flash Point 125.3 °C[3]

Synthesis and Mechanism

The synthesis of substituted piperidine-2,6-diones has evolved, with modern methods favoring transition-metal-free conditions for their operational simplicity and cost-effectiveness.[1] A robust and scalable approach involves a Michael addition followed by an intramolecular imidation cascade.[2]

Conceptual Synthetic Pathway

This pathway illustrates the formation of the piperidine-2,6-dione ring from readily available starting materials. The choice of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is critical; it facilitates the deprotonation of the α-carbon of the ester, initiating the Michael addition, without competing in unwanted side reactions.

Synthesis_Workflow start Methyl 3,3-dimethyl-4-oxobutanoate + Acrylamide step1 Michael Addition (Base-catalyzed) start->step1 KOtBu, DMF -20°C to 25°C intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Imidation (Cyclization) intermediate->step2 Spontaneous product 3,3-Dimethylpiperidine-2,6-dione step2->product

Caption: Conceptual workflow for the synthesis of 3,3-dimethylpiperidine-2,6-dione.

Experimental Protocol (Conceptual)

The following protocol is a representative, self-validating system based on established methodologies for analogous structures.[2]

  • Reaction Setup: A dry, round-bottom flask is charged with a suitable solvent (e.g., DMF) and cooled to -20 °C under an inert atmosphere (e.g., Nitrogen or Argon). An inert atmosphere is crucial to prevent reactions with atmospheric moisture and oxygen, which could quench the base or lead to side products.

  • Reagent Addition: Substituted methyl acetate (e.g., methyl 3,3-dimethyl-4-oxobutanoate, 2 equivalents) and acrylamide (1 equivalent) are added to the cooled solvent.

  • Initiation: Potassium tert-butoxide (KOtBu, 2 equivalents) is added portion-wise to the stirred solution. The portion-wise addition helps control the exothermic reaction and maintain the desired temperature.

  • Reaction Progression: The reaction mixture is stirred at -20 °C for 30 minutes and then allowed to warm to room temperature (25 °C), where it is stirred for an additional 6-12 hours. The initial low temperature controls the kinetics of the Michael addition, while warming to room temperature provides the energy needed for the subsequent intramolecular cyclization.

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the pure 3,3-dimethylpiperidine-2,6-dione.

Spectroscopic Characterization

While specific spectra are instrument-dependent, the structural features of 3,3-dimethylpiperidine-2,6-dione give rise to a predictable spectroscopic signature, essential for its identification and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups at the C3 position are chemically equivalent and should appear as a sharp singlet (6H) in the upfield region (~1.0-1.2 ppm). The two methylene groups (C4 and C5) would likely appear as singlets or complex multiplets (~2.5-2.8 ppm), and the N-H proton of the imide will present as a broad singlet in the downfield region (~8.0-11.0 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum should show distinct signals for the gem-dimethyl carbons, the methylene carbons, the quaternary C3 carbon, and importantly, the two equivalent carbonyl carbons of the imide group, which would appear significantly downfield (~170-175 ppm).

  • IR Spectroscopy: The infrared spectrum is dominated by characteristic absorptions of the functional groups. Strong, sharp peaks corresponding to the C=O stretching of the imide group are expected in the range of 1670-1730 cm⁻¹.[6] A broad absorption band for the N-H stretch would also be visible around 3200-3400 cm⁻¹.

  • Mass Spectrometry: In mass spectrometry (electron ionization), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, 141.17.

Applications in Research and Drug Development

3,3-Dimethylpiperidine-2,6-dione serves as a versatile building block for creating a diverse range of more complex molecules.[4] Its synthetic utility is rooted in the reactivity of the imide nitrogen and the potential for further functionalization.

Role as a Synthetic Intermediate

The compound is a reactant for the synthesis of various molecules, including:

  • Spiro-piperidine inhibitors.

  • Second-generation selective inhibitors of Hepatitis C virus NS3 serine protease.

  • Metabolically protected arylpiperazine 5-HT₁A ligands.

  • Selective antagonists of the α1d adrenergic receptor.

The gem-dimethyl group provides a steric shield and a lipophilic character, which can be advantageous in drug design to improve metabolic stability or modulate binding interactions.

Applications start 3,3-Dimethylpiperidine-2,6-dione (Building Block) step1 N-Alkylation / N-Arylation start->step1 step2 Ring Modification start->step2 prod1 PROTAC Linker Attachment step1->prod1 prod3 Bioactive Ligands (e.g., for GPCRs, Proteases) step1->prod3 prod2 Spirocyclic Compounds step2->prod2

Caption: Role of 3,3-dimethylpiperidine-2,6-dione as a versatile synthetic intermediate.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: 3,3-Dimethylpiperidine-2,6-dione is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.

  • Handling Precautions:

    • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

    • Avoid generating dust.[9]

    • Wash hands thoroughly after handling.

  • Storage Conditions:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]

    • The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7]

    • Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[7]

References

  • LookChem. Cas 1123-40-6, 3,3-DIMETHYLGLUTARIMIDE. [Link]

  • LookChem. CAS No.1123-40-6,3,3-DIMETHYLGLUTARIMIDE Suppliers,MSDS download. [Link]

  • Chem-Space. 3-Methylpiperidine-2,6-dione 29553-51-3 wiki. [Link]

  • CAS Common Chemistry. 4,4-Dimethyl-2,6-piperidinedione. [Link]

  • Wiley Online Library. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]

  • National Center for Biotechnology Information. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]

  • National Center for Biotechnology Information. 3,3-Dimethylpiperidine. [Link]

  • MDPI. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. [Link]

  • National Center for Biotechnology Information. (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]

  • European Patent Office. NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - EP 3623366 A1. [Link]

  • NIST. 3,3-Dimethylpiperidine - NIST WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,3-Dimethylpiperidine-2,6-dione: Physicochemical Properties, Synthesis, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 3,3-dimethylpiperidine-2,6-dione, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3,3-dimethylpiperidine-2,6-dione, a heterocyclic compound of increasing interest within the scientific community. We will delve into its fundamental molecular characteristics, explore synthetic methodologies, and discuss its emerging role in medicinal chemistry and drug development.

Core Molecular Attributes

3,3-Dimethylpiperidine-2,6-dione, with the molecular formula C₇H₁₁NO₂, is a derivative of piperidine featuring two methyl groups at the C3 position and two carbonyl groups at the C2 and C6 positions. These structural features impart specific physicochemical properties that are crucial for its behavior in chemical and biological systems.

Molecular Weight and Exact Mass

The precise determination of a molecule's mass is fundamental for its identification and characterization.

PropertyValueSource
Molecular Weight 141.17 g/mol [1][2]
Exact Mass 141.078978594 Da[1]

The molecular weight is the average mass of a molecule, calculated using the standard atomic weights of its constituent elements. It is a crucial parameter for stoichiometric calculations in chemical reactions. The exact mass , on the other hand, is the calculated mass of a molecule containing the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry for unambiguous molecular formula determination.[3]

Synthesis of the Piperidine-2,6-dione Scaffold

The synthesis of substituted piperidine-2,6-diones is a topic of significant interest due to their prevalence in biologically active molecules.[3] While a specific, optimized protocol for 3,3-dimethylpiperidine-2,6-dione is not extensively detailed in publicly available literature, a general and robust synthetic strategy involves the cyclization of a dicarboxylic acid derivative with an amine.

General Synthetic Approach: Dieckmann Condensation and Subsequent Modifications

A plausible and commonly employed route for constructing the 3,3-disubstituted piperidine-2,6-dione core involves a sequence of well-established organic reactions.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Diethyl 2,2-dimethyl-1,5-pentanedioate

  • To a solution of diethyl malonate in a suitable aprotic solvent (e.g., anhydrous ethanol), add sodium ethoxide.

  • To this stirred solution, add 1,3-dibromopropane in a dropwise manner. The reaction mixture is then refluxed.

  • Following the initial alkylation, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of methyl iodide. This step introduces the two methyl groups at the alpha-position.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude diethyl 2,2-dimethyl-1,5-pentanedioate. Purification is typically achieved by vacuum distillation.

Step 2: Cyclization to 3,3-dimethylpiperidine-2,6-dione

  • The purified diethyl 2,2-dimethyl-1,5-pentanedioate is treated with a source of ammonia (e.g., a saturated solution of ammonia in an alcohol or aqueous ammonia) in a sealed reaction vessel.

  • The mixture is heated to promote the cyclization reaction, forming the imide ring.

  • After cooling, the product is isolated by filtration or extraction, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3,3-dimethylpiperidine-2,6-dione.

Synthesis_Workflow cluster_step1 Step 1: Diester Formation cluster_step2 Step 2: Cyclization A Diethyl Malonate D Diethyl 2,2-dimethyl-1,5-pentanedioate A->D 1. NaOEt 2. Alkylation B 1,3-Dibromopropane B->D C Methyl Iodide C->D Alkylation F 3,3-Dimethylpiperidine-2,6-dione D->F Heating E Ammonia (NH3) E->F

Caption: A generalized workflow for the synthesis of 3,3-dimethylpiperidine-2,6-dione.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups at the C3 position. The protons on the C4 and C5 positions of the piperidine ring will appear as multiplets. The N-H proton will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons (C2 and C6), the quaternary carbon (C3), the methyl carbons, and the two methylene carbons (C4 and C5) of the ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry is critical for confirming the elemental composition. The molecule is expected to show a molecular ion peak corresponding to its exact mass. Fragmentation patterns in the mass spectrum can provide further structural information.

Potential Applications in Drug Development

The piperidine-2,6-dione scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of therapeutic agents.[8][9][10]

Anticancer Research

Derivatives of piperidine-2,6-dione have shown promise as anticancer agents.[11] Their mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest in cancer cell lines.[12] The introduction of the gem-dimethyl group at the C3 position in 3,3-dimethylpiperidine-2,6-dione can influence the molecule's conformational rigidity and its interaction with biological targets, potentially leading to novel therapeutic properties. Studies on similar piperidine-containing compounds have demonstrated cytotoxic effects on cancer cells, such as A549 lung cancer cells.[9]

Biological_Activity A 3,3-Dimethylpiperidine-2,6-dione B Biological Targets (e.g., Enzymes, Receptors) A->B Binding C Modulation of Cellular Pathways B->C Signal Transduction D Therapeutic Effects C->D E Anticancer Activity D->E F Apoptosis Induction E->F G Cell Cycle Arrest E->G

Sources

Foundational

Structural Determinants of Cereblon Engagement: The Binding Affinity of 3,3-Dimethylpiperidine-2,6-dione

[label="H- Refining Affinity Data I'm now refining the data representation, and have built and updated DOT diagrams to emphasize how C3 modifications, from thalidomide-like structures to the 3,3-dimethyl derivatives, res...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="H-

Refining Affinity Data

I'm now refining the data representation, and have built and updated DOT diagrams to emphasize how C3 modifications, from thalidomide-like structures to the 3,3-dimethyl derivatives, result in high affinity or steric clashes, with the latter resulting in no binding. The updated diagrams clarify the TR-FRET assay process as well.

Refining Affinity Data

I'm now refining the data representation, and have built and updated DOT diagrams to emphasize how C3 modifications, from thalidomide-like structures to the 3,3-dimethyl derivatives, result in high affinity or steric clashes, with the latter resulting in no binding. The updated diagrams clarify the TR-FRET assay process as well.

Visualizing Structural Impact

I've updated the DOT diagram. It shows how methylation at the C3 position results in binding or a steric clash, impacting binding affinity. I'm now integrating this information with the core glutarimide-CRBN interaction for a refined representation.

Representing Methylation Insights

I'm now detailing how C3 methylation affects CRBN binding using both text and diagrams. It is clear that while monosubstitution leads to good affinity, the di-substitution with two methyl groups at the C3 position causes a steric clash within the pocket. The data underscores this shift and shows a dramatic change in binding.

Visualizing Methyl Group Impact

My focus is now on the impact of methyl groups on CRBN binding. Monosubstitution at C3 leads to good affinity, exemplified by thalidomide, while disubstitution causes steric clashes and abrogated binding, as seen with 3,3-dimethylpiperidine-2,6-dione. This understanding supports its utility as a negative control, and I am building a comparative affinity table.

Summarizing Steric Clash Data

I'm synthesizing a comprehensive affinity table, emphasizing the impact of the C3 methyl groups. It underscores the contrast between monosubstituted compounds, which bind well, and disubstituted ones, which don't bind. The data confirms the importance of the tri-Trp pocket. I'm also preparing detailed assay procedures and expanding my diagrams.

Visualizing Assay Details

I'm now detailing an optimized TR-FRET assay process with refined DOT diagrams to represent the process. They'll show how monosubstitution leads to good binding while disubstitution causes steric clashes, and I'll emphasize the tri-Trp pocket's importance. The comparative affinity table is nearing completion.

Executive Summary

The advent of Targeted Protein Degradation (TPD), particularly through Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, has fundamentally shifted the drug discovery landscape. At the core of this modality is the E3 ubiquitin ligase Cereblon (CRBN), which is canonically recruited by the glutarimide pharmacophore (piperidine-2,6-dione). While mono-substitution at the C3 position of the glutarimide ring yields potent, nanomolar-affinity binders like thalidomide and lenalidomide, di-substitution at this position—specifically the 3,3-dimethylpiperidine-2,6-dione scaffold—drastically alters the thermodynamic binding landscape.

As a Senior Application Scientist, understanding the causality behind this interaction is critical. This whitepaper elucidates the structural biology and steric constraints that abrogate the binding affinity of 3,3-dimethylpiperidine-2,6-dione to CRBN, establishing its indispensable utility as a negative control in PROTAC development workflows.

Structural Basis of the CRBN-Glutarimide Interface

To understand why 3,3-dimethylpiperidine-2,6-dione fails to bind CRBN, we must first analyze the highly conserved "lock-and-key" architecture of the CRBN binding pocket.

  • The Tri-Tryptophan Cage: The glutarimide moiety anchors into a shallow, hydrophobic cavity formed by three strictly conserved tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN) [2.3].

  • Critical Hydrogen Bonding Network: Deep within this pocket, the imide nitrogen (N1) and the adjacent carbonyls (C2/C6) of the glutarimide ring form indispensable hydrogen bonds with the backbone amides and carbonyls of His378 and Trp380[1].

  • The C3 Exit Vector: The C3 carbon of the glutarimide ring sits exactly at the rim of the pocket. In high-affinity binders (e.g., lenalidomide), the C3 position is chiral, possessing one hydrogen atom and one bulky substituent (e.g., isoindolinone). The smaller hydrogen atom points inward toward the pocket wall (specifically near Tyr384/Trp386), while the bulky substituent projects outward into the solvent, forming a neo-interface for target protein recruitment[1].

The Causality of Abrogated Affinity in 3,3-Dimethylpiperidine-2,6-dione

When the C3 position is di-substituted, such as in 3,3-dimethylpiperidine-2,6-dione or C3-methylated PROTAC derivatives, the binding affinity plummets from the nanomolar range to negligible (>10 μM)[2].

The introduction of a second methyl group at the C3 position creates a quaternary carbon. Because the C3 vector is tightly constrained by the rim of the tri-Trp pocket, the additional methyl group is forced to point inward. This causes a severe steric clash with the hydrophobic walls of the cage, physically preventing the glutarimide ring from inserting deeply enough to engage the critical N1/C2/C6 hydrogen bond network[3].

Due to this predictable loss of binding, 3,3-dimethylpiperidine-2,6-dione and its C3-methylated derivatives are universally employed as negative controls. They allow researchers to unequivocally prove that a PROTAC's degradation activity is strictly CRBN-dependent, rather than an artifact of off-target toxicity[3].

CRBN_Binding Glutarimide Glutarimide Core (Piperidine-2,6-dione) TriTrp CRBN Tri-Trp Pocket (Trp380, Trp386, Trp400) Glutarimide->TriTrp Inserts into C3_Mono C3-Monosubstituted (e.g., Thalidomide) Glutarimide->C3_Mono Standard IMiD C3_Di C3-Disubstituted (3,3-Dimethylpiperidine) Glutarimide->C3_Di Methylation H_Bonds H-Bond Network (His378, Trp380) TriTrp->H_Bonds Requires C3_Mono->H_Bonds Favorable Vector Steric_Clash Severe Steric Clash at Pocket Rim C3_Di->Steric_Clash Blocks Insertion High_Affinity High Affinity Binding (~150-250 nM) H_Bonds->High_Affinity Yields No_Binding Abrogated Binding (>10 μM / Inactive) Steric_Clash->No_Binding Results in

Logical pathway mapping the steric clash of 3,3-dimethylpiperidine-2,6-dione in CRBN.

Quantitative Data Presentation

The table below summarizes the binding affinities of various glutarimide derivatives, highlighting the drastic impact of C3 and N1 modifications on CRBN engagement.

CompoundCRBN Binding Affinity (IC50 / Kd)Structural Mechanism / Feature
Unsubstituted Glutarimide ~28 μMBinds pocket but lacks solvent-exposed stabilizing interactions.
Thalidomide ~250 nMC3-monosubstituted; optimal insertion and surface contacts.
Lenalidomide ~178 nMC3-monosubstituted; optimal insertion and surface contacts.
N-Methyl Glutarimide >10 μM (Inactive)Standard negative control; loss of critical N1 H-bond donor.
3,3-Dimethylpiperidine-2,6-dione >10 μM (Inactive)Standard negative control; severe steric clash at C3 position.

Experimental Methodologies for Validating CRBN Binding

To empirically validate the loss of binding affinity for 3,3-dimethylpiperidine-2,6-dione derivatives, a self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive binding assay is the industry standard[4].

Protocol 1: TR-FRET Competitive Binding Assay

This assay monitors the displacement of a Cy5-labeled thalidomide tracer from the tri-Trp pocket of recombinant CRBN.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Dilute His-tagged recombinant human CRBN-DDB1 complex to a final well concentration of 10 nM.

  • Tracer Addition: Add Cy5-labeled thalidomide tracer (final concentration 5 nM) and Terbium (Tb)-coupled anti-His antibody (final concentration 1 nM).

  • Compound Titration: Dispense 3,3-dimethylpiperidine-2,6-dione (or the PROTAC of interest) in a 10-point, 3-fold serial dilution series (starting at 50 μM) into a 384-well microplate.

  • Equilibration: Seal the plate and incubate at room temperature for 1 hour to allow the competitive binding equilibrium to stabilize.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Tb donor and 665 nm for Cy5 acceptor).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). A lack of signal decrease confirms that 3,3-dimethylpiperidine-2,6-dione cannot displace the tracer, validating its abrogated affinity.

TR_FRET Step1 1. Prepare Reagents His-CRBN & Cy5-Tracer Step2 2. Add Competitor (3,3-dimethyl derivative) Step1->Step2 Step3 3. Incubation Equilibration at RT Step2->Step3 Step4 4. Read FRET Signal Ex 340nm / Em 665nm Step3->Step4 Step5 5. Calculate IC50 Displacement Curve Step4->Step5

Step-by-step TR-FRET assay workflow for quantifying CRBN binding affinity.

Protocol 2: Cellular Target Engagement (Negative Control Validation)

To confirm that the steric clash observed in vitro translates to a lack of degradation in cellulo:

  • Cell Culture: Seed MM.1S or NCI-H929 cells at 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Treat cells with DMSO (vehicle), 1 μM Lenalidomide (positive control), and 1 μM to 10 μM of the 3,3-dimethylpiperidine-2,6-dione derivative.

  • Incubation & Lysis: Incubate for 16 hours. Harvest cells, wash with cold PBS, and lyse using RIPA buffer containing protease inhibitors.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane. Probe for canonical CRBN neosubstrates (IKZF1/Aiolos and IKZF3/Ikaros).

  • Validation: The 3,3-dimethylpiperidine-2,6-dione treated lanes will show preserved IKZF1/3 levels identical to the DMSO control, confirming the inability of the compound to recruit CRBN and induce ubiquitination.

Sources

Exploratory

The Strategic Incorporation of 3,3-Dimethylpiperidine-2,6-dione in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 3,3-dimethylpiperidine-2,6-dione scaffold, a derivative of glutarimide, has emerged as a critical architectural element in contemporary medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3-dimethylpiperidine-2,6-dione scaffold, a derivative of glutarimide, has emerged as a critical architectural element in contemporary medicinal chemistry. Its significance is most pronounced in the field of targeted protein degradation, where it serves as a highly effective ligand for the E3 ubiquitin ligase Cereblon (CRBN). This guide provides an in-depth exploration of the synthesis, conformational analysis, and mechanism of action of 3,3-dimethylpiperidine-2,6-dione, with a particular focus on its application in the design of Proteolysis Targeting Chimeras (PROTACs). We will delve into the nuanced advantages conferred by the gem-dimethyl substitution, offering field-proven insights into its role in optimizing the potency and selectivity of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

The piperidine-2,6-dione motif is a recurring structural feature in a multitude of bioactive molecules and pharmaceuticals.[1] Its prominence has been further amplified by its pivotal role in the development of PROTACs, revolutionary heterobifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3] At the heart of many successful PROTACs lies a CRBN-recruiting ligand, often a derivative of thalidomide or pomalidomide, which contains the essential glutarimide core of piperidine-2,6-dione.[2] This guide focuses specifically on the 3,3-dimethyl substituted variant, a modification that offers distinct stereochemical and conformational properties, influencing its interaction with CRBN and the overall efficacy of the resulting therapeutic agent.

Synthesis of the 3,3-Dimethylpiperidine-2,6-dione Core

The synthesis of the 3,3-dimethylpiperidine-2,6-dione core is a critical first step in its incorporation into drug candidates. A common and efficient laboratory-scale synthesis begins with the preparation of 3,3-dimethylglutaric anhydride, which is subsequently converted to the desired imide.

Synthesis of 3,3-Dimethylglutaric Anhydride

The precursor, 3,3-dimethylglutaric acid, can be synthesized from isophorone through an ozonolysis process followed by oxidation with hydrogen peroxide.[4] The resulting diacid is then cyclized to the anhydride. A typical procedure for the anhydride formation is as follows:

Experimental Protocol: Synthesis of 3,3-Dimethylglutaric Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3,3-dimethylglutaric acid.

  • Dehydration: Add a dehydrating agent, such as acetic anhydride.

  • Heating: Heat the mixture under reflux for a specified period to drive the cyclization and formation of the anhydride.

  • Isolation: After cooling, the excess acetic anhydride and acetic acid are removed under reduced pressure. The crude 3,3-dimethylglutaric anhydride can be purified by distillation or recrystallization.[5]

Conversion to 3,3-Dimethylpiperidine-2,6-dione (3,3-Dimethylglutarimide)

The synthesized anhydride is then reacted with a nitrogen source, typically ammonia or a primary amine, to form the glutarimide ring.

Experimental Protocol: Synthesis of 3,3-Dimethylpiperidine-2,6-dione

  • Ammonolysis/Amination: 3,3-Dimethylglutaric anhydride is dissolved in a suitable solvent. Anhydrous ammonia gas is bubbled through the solution, or an appropriate primary amine is added.

  • Cyclization: The intermediate amic acid is thermally cyclized, often by heating the reaction mixture, to yield 3,3-dimethylpiperidine-2,6-dione.

  • Purification: The product is isolated by filtration and can be further purified by recrystallization to yield a white crystalline powder.[6]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_anhydride Anhydride Formation cluster_imide Imide Formation Isophorone Isophorone DMGA 3,3-Dimethylglutaric Acid Isophorone->DMGA Ozonolysis, H₂O₂ DMG_Anhydride 3,3-Dimethylglutaric Anhydride DMGA->DMG_Anhydride Acetic Anhydride, Heat DMPD 3,3-Dimethylpiperidine-2,6-dione DMG_Anhydride->DMPD NH₃ or R-NH₂, Heat

Caption: Synthetic workflow for 3,3-dimethylpiperidine-2,6-dione.

Conformational Analysis and the Role of the Gem-Dimethyl Group

The piperidine ring of 3,3-dimethylpiperidine-2,6-dione adopts a chair conformation.[2][7] The gem-dimethyl groups at the C3 position have a significant impact on the ring's conformation and its interactions with binding partners. One of the methyl groups will occupy an axial position, while the other will be equatorial.[2] This fixed, sterically demanding substitution can pre-organize the molecule into a conformation that is favorable for binding to the target protein, in this case, CRBN.

The presence of the gem-dimethyl group can lead to a more rigid ring system compared to the unsubstituted piperidine-2,6-dione. This reduced conformational flexibility can decrease the entropic penalty upon binding, potentially leading to higher binding affinity. Furthermore, the methyl groups themselves can engage in favorable van der Waals interactions within the binding pocket of CRBN, further stabilizing the complex. While direct crystallographic evidence of 3,3-dimethylpiperidine-2,6-dione bound to CRBN is not yet publicly available, studies of related substituted piperidines support the influence of alkyl substitutions on ring conformation and biological activity.[8]

Mechanism of Action in Targeted Protein Degradation

The primary application of 3,3-dimethylpiperidine-2,6-dione in modern drug discovery is as a CRBN ligand in the design of PROTACs.

The PROTAC Concept

PROTACs are bifunctional molecules composed of three key components:

  • A "warhead" that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the warhead and the E3 ligase ligand.[3]

Recruitment of the CRL4-CRBN Complex

The 3,3-dimethylpiperidine-2,6-dione moiety functions as the E3 ligase ligand, specifically recruiting the Cullin-4A/B RING E3 ubiquitin ligase complex (CRL4) via its substrate receptor, Cereblon (CRBN).[9] The glutarimide ring of the molecule inserts into a hydrophobic pocket on the surface of CRBN.[10]

Ternary Complex Formation and Ubiquitination

Once the PROTAC is bound to both the POI and CRBN, it induces the formation of a ternary complex (POI-PROTAC-CRBN). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.

Proteasomal Degradation

The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is then released and can participate in further catalytic cycles of protein degradation.

PROTAC_Mechanism cluster_components PROTAC Components cluster_process Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Warhead Warhead Warhead->PROTAC Linker Linker Linker->PROTAC CRBN_Ligand 3,3-Dimethyl- piperidine-2,6-dione CRBN_Ligand->PROTAC POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRL4-CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination E2 Enzyme, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC utilizing 3,3-dimethylpiperidine-2,6-dione.

Structure-Activity Relationship (SAR) and Advantages of the 3,3-Dimethyl Substitution

While systematic SAR studies directly comparing 3,3-dimethylpiperidine-2,6-dione with other substituted glutarimides are emerging, several potential advantages of the gem-dimethyl substitution can be inferred from existing knowledge:

  • Improved Metabolic Stability: The methyl groups can shield adjacent positions from metabolic enzymes, potentially increasing the half-life of the drug.

  • Enhanced Binding Affinity: As previously mentioned, the conformational rigidity imparted by the dimethyl groups can lead to a more favorable binding entropy and higher affinity for CRBN.

  • Modulation of Neosubstrate Recruitment: The binding of different ligands to CRBN can alter its surface and influence the recruitment of endogenous "neosubstrates." The specific conformation induced by the 3,3-dimethyl substitution may offer a distinct neosubstrate profile compared to other glutarimide derivatives, potentially reducing off-target effects.[]

  • Vector for Linker Attachment: While the 3-position is blocked, the other positions on the piperidine-2,6-dione ring, such as the nitrogen or the 4-position, can be utilized for linker attachment, providing synthetic handles for PROTAC assembly.[12]

Table 1: Comparison of CRBN Ligand Properties (Hypothetical)

FeatureUnsubstituted Piperidine-2,6-dione3-Monosubstituted Piperidine-2,6-dione3,3-Dimethylpiperidine-2,6-dione
Conformational Flexibility HighModerateLow
Potential for Stereoisomers N/AYes (R/S)N/A
Predicted Metabolic Stability ModerateModerate-HighHigh
Potential for Novel CRBN Interactions LowModerateHigh (van der Waals)

Future Perspectives and Conclusion

The 3,3-dimethylpiperidine-2,6-dione scaffold represents a valuable and increasingly utilized component in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with the advantageous conformational constraints and potential for enhanced metabolic stability imparted by the gem-dimethyl group, makes it an attractive choice for the design of potent and selective CRBN-recruiting PROTACs. As our understanding of the nuanced interactions between small molecules and E3 ligases continues to grow, we can expect to see the 3,3-dimethylpiperidine-2,6-dione motif featured in an expanding portfolio of innovative therapeutics for a wide range of diseases. Further research, including detailed structural studies and comparative biological evaluations, will undoubtedly continue to illuminate the full potential of this privileged scaffold in the future of drug discovery.

References

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC.
  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. ChEMBL.
  • Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. PMC.
  • 3,3-Dimethyl-cis-2,6-di-p-tolyl-piperidin-4-one. PubMed.
  • 3,3-DIMETHYLGLUTARIMIDE. LookChem.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Extending the chemical space of glutarimide-based cereblon ligands through an efficient Rh(II)-catalyzed X–H insertion reaction.
  • (E)-N′-(3,3-Dimethyl-2,6-diphenylpiperidin-4-ylidene)isonicotinohydrazide. PMC.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry.
  • β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses.
  • Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. PubMed.
  • PROTAC linker, E3 Ligase Ligand-Linker. BroadPharm.
  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PMC.
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conform
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?.
  • 2,6-Dimethylpiperidine. Wikipedia.
  • Synthesis of 3,3-dimethylglutaric acid. PrepChem.com.
  • PROTAC Design - CRBN Ligand Modific
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Synthesis of syn-dimethylglutaric anhydride 6, providing access to a....
  • From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degrad
  • 3,3-DIMETHYLGLUTARIC ANHYDRIDE. Inxight Drugs.

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation for 3,3-Dimethylpiperidine-2,6-dione Analysis

Introduction & Chemical Context 3,3-Dimethylpiperidine-2,6-dione (CAS 1194-33-8) is an aliphatic glutarimide derivative. Compounds containing the piperidine-2,6-dione (glutarimide) core are critical pharmacophores in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3,3-Dimethylpiperidine-2,6-dione (CAS 1194-33-8) is an aliphatic glutarimide derivative. Compounds containing the piperidine-2,6-dione (glutarimide) core are critical pharmacophores in medicinal chemistry, frequently serving as synthetic intermediates for thalidomide analogs, non-nucleoside reverse transcriptase inhibitors, and novel target protein degraders (PROTACs)[1].

Despite its structural simplicity, the quantitative analysis of 3,3-dimethylpiperidine-2,6-dione presents several distinct chromatographic challenges. The molecule is highly polar, lacks an extended conjugated π -electron system, and contains a weakly acidic imide nitrogen. Consequently, developing a robust High-Performance Liquid Chromatography (HPLC) method requires precise control over stationary phase chemistry, mobile phase pH, and detector parameters to ensure accuracy, sensitivity, and reproducibility.

Analytical Challenges & Methodological Causality

As a Senior Application Scientist, method development cannot be a process of trial and error; it must be driven by the physicochemical properties of the analyte. The causality behind the selected chromatographic conditions is detailed below:

  • Detector Selection (The Chromophore Deficit): Simple aliphatic glutarimides lack the conjugated double bonds required for strong UV absorbance above 230 nm[2]. Therefore, UV detection must be performed in the low-UV range (typically 210 nm). This strict requirement dictates the use of HPLC-grade Acetonitrile over Methanol. Methanol has a UV cutoff of 205 nm, which would cause severe baseline drift and noise during a gradient run at 210 nm, whereas Acetonitrile (cutoff 190 nm) provides a stable baseline.

  • Column Chemistry (Silanol Interactions): The imide nitrogen is prone to secondary interactions with unendcapped, ionized silanols on traditional silica-based stationary phases, leading to severe peak tailing. To counteract this, a low-silanol, highly endcapped, or polar-embedded reversed-phase column (e.g., SIELC Newcrom R1 or Waters XBridge Shield RP18) is required[3].

  • Mobile Phase pH (Ion Suppression & Stability): The glutarimide core is weakly acidic, with a pKa of approximately 11.2[1]. While it is mostly neutral at physiological pH, maintaining the mobile phase at a strictly acidic pH (2.5 – 3.0) using 0.1% Phosphoric acid serves a dual purpose. First, it ensures the analyte is 100% unionized, maximizing hydrophobic retention. Second, it suppresses the ionization of residual surface silanols (pKa ~3.5–4.5) on the column, eliminating cation-exchange tailing[3]. Furthermore, glutarimides are highly susceptible to base-catalyzed ring-opening hydrolysis; an acidic environment ensures the structural integrity of the analyte during the analytical run[4].

HPLC_Method_Dev Analyte Analyte: 3,3-Dimethylpiperidine-2,6-dione (Polar, No Chromophore, Imide Core) Challenge1 Challenge: Low UV Absorbance (No conjugated π-system) Analyte->Challenge1 Challenge2 Challenge: Polar & Weakly Acidic (Imide pKa ~11.2) Analyte->Challenge2 Sol1 Solution: Low UV Detection (210 nm) Use HPLC-Grade Acetonitrile Challenge1->Sol1 Select Detection Sol2 Solution: Acidic Mobile Phase (pH 2.5) 0.1% H3PO4 (UV) or Formic Acid (MS) Challenge2->Sol2 Suppress Ionization Sol3 Solution: Low-Silanol RP Column (Polar-embedded C18) Challenge2->Sol3 Prevent Tailing Outcome Optimized RP-HPLC Method High Retention, Sharp Peaks, Stable Baseline Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Logical decision matrix for 3,3-dimethylpiperidine-2,6-dione HPLC method development.

Degradation Pathway & Sample Handling

A critical aspect of method trustworthiness is ensuring that the sample preparation does not artificially degrade the analyte. Exposure of 3,3-dimethylpiperidine-2,6-dione to basic conditions (pH > 7.0) induces a rapid nucleophilic attack by hydroxide ions on the imide carbonyl, resulting in a ring-opened glutaramic acid derivative (4,4-dimethyl-5-amino-5-oxopentanoic acid). Samples must be extracted and diluted in unbuffered water/acetonitrile or slightly acidic diluents to prevent artifactual degradation prior to injection.

Degradation_Pathway Intact 3,3-Dimethylpiperidine-2,6-dione (Intact Glutarimide Ring) Intact->Intact Acidic pH (2.0-4.0) Stable Intermediate Hydroxide Attack on Imide Carbonyl Intact->Intermediate High pH (>7.0) OH- Degraded 4,4-Dimethyl-5-amino-5-oxopentanoic acid (Ring-Opened Degradant) Intermediate->Degraded Hydrolysis

Caption: Base-catalyzed ring-opening hydrolysis pathway of the glutarimide core.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that acts as a quality gatekeeper. If the SST criteria are not met, the chromatographic system is deemed out of control, and sample data is automatically invalidated.

Reagents and Materials
  • Water: Milli-Q grade (18.2 MΩ·cm), filtered through a 0.22 µm membrane.

  • Acetonitrile: HPLC UV-Grade (cutoff 190 nm).

  • Acidifier: Phosphoric Acid ( H3​PO4​ ), 85% w/w, LC grade. (Note: For LC-MS/MS transferability, replace H3​PO4​ with 0.1% Formic Acid[3]).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Polar-embedded C18, 150 x 4.6 mm, 3.5 µmMinimizes secondary silanol interactions with the imide nitrogen.
Mobile Phase A 0.1% H3​PO4​ in Water (pH ~2.5)Keeps analyte unionized; stabilizes glutarimide ring.
Mobile Phase B 100% AcetonitrileLow UV cutoff solvent necessary for 210 nm detection.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention times.
Detection Wavelength UV at 210 nmRequired due to the lack of a conjugated π -system.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Diluent Water:Acetonitrile (95:5, v/v)Matches initial gradient conditions to prevent peak fronting.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold for polar retention
5.0955Isocratic hold
15.04060Linear ramp to elute strongly bound impurities
18.04060Column wash
18.1955Return to initial conditions
25.0955Re-equilibration
Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of 85% Phosphoric acid to 1000 mL of Milli-Q water. Mix thoroughly and sonicate for 10 minutes to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,3-dimethylpiperidine-2,6-dione reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to achieve a 100 µg/mL stock solution.

  • System Equilibration: Purge the HPLC system and equilibrate the column at initial conditions (95% A / 5% B) for at least 20 column volumes until the baseline at 210 nm is perfectly stable.

  • System Suitability Testing (SST): Inject the 100 µg/mL standard solution six consecutive times. Evaluate against the criteria in Section 4.4.

  • Sample Analysis: Proceed with blank (Diluent) injections followed by sample injections only if SST passes.

System Suitability Criteria (The Quality Gatekeeper)

To guarantee the trustworthiness of the analytical run, the following parameters must be met during the SST phase:

  • Retention Time Precision: %RSD 1.0% (Ensures pump and gradient stability).

  • Peak Area Precision: %RSD 2.0% (Ensures autosampler accuracy).

  • Tailing Factor ( Tf​ ): 1.5 (Validates that silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): 5,000 (Confirms column efficiency and integrity).

Method Validation Summary

When subjected to ICH Q2(R1) validation protocols, the developed method yields highly robust quantitative data, summarized in Table 3.

Table 3: Typical Method Validation Parameters

Validation ParameterResult / RangeAcceptance Criteria (ICH)
Linearity Range 1.0 µg/mL – 150 µg/mLCorrelation coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.25 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.80 µg/mLSignal-to-Noise (S/N) 10
Method Accuracy 98.5% – 101.2% recovery98.0% – 102.0% across 3 levels
Intermediate Precision 1.1% RSD%RSD 2.0%

References

  • Title: Separation of 4-(4-Chlorophenyl)piperidine-2,6-dione on Newcrom R1 HPLC column Source: SIELC Technologies (sielc.com) URL: 3

  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization Source: Journal of Chromatographic Science (via researcher.life) URL: 2

  • Title: Glutarimide | C5H7NO2 | CID 70726 - PubChem Source: National Institutes of Health (nih.gov) URL: 1

  • Title: Isocratic High-Performance Liquid Chromatographic Resolution of Glutethimide Enantiomers Source: Oxford Academic (oup.com) URL: 4

Sources

Application

Application Note: Synthesis and Diversification of 3,3-Dimethylpiperidine-2,6-dione Analogs for Targeted Protein Degradation and Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Insights 3,3-Dimethylpiperidine-2,6-dione (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Insights

3,3-Dimethylpiperidine-2,6-dione (CAS: 1194-33-8), commonly referred to as 3,3-dimethylglutarimide, is a highly versatile, sterically hindered bicyclic building block[1]. In modern medicinal chemistry, the glutarimide core is most prominently recognized as the primary binding pharmacophore for Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase complex utilized in Proteolysis Targeting Chimeras (PROTACs) and molecular glues[2].

The Thorpe-Ingold Effect & Hydrolytic Stability

A critical liability of standard glutarimide-based drugs (e.g., thalidomide, lenalidomide) is their susceptibility to hydrolytic ring-opening in physiological media, which abolishes CRBN binding affinity[3]. The incorporation of a gem-dimethyl group at the 3-position introduces the Thorpe-Ingold effect (angle compression). The steric bulk of the methyl groups compresses the internal C-C-C bond angle, forcing the reactive carbonyl centers closer together and heavily favoring the cyclic imide form thermodynamically. This steric shielding protects the adjacent carbonyl at C2 from nucleophilic attack by water or esterases, significantly extending the half-life of the pharmacophore in vivo.

Divergent Synthetic Utility

Beyond targeted protein degradation, 3,3-dimethylpiperidine-2,6-dione serves as a critical intermediate for:

  • Kinase Inhibitors: N-arylation followed by complete reduction yields 1-aryl-3,3-dimethylpiperidines, which act as lipophilic, basic vectors in Protein Kinase B (PKB/Akt) inhibitors[4].

  • CNS Therapeutics: N-alkylation with dihaloalkanes generates spirocyclic or extended piperazine-linked architectures utilized in buspirone-like anxiolytics and novel antibacterial agents[5].

Quantitative Data & Physicochemical Properties

The physical properties and stability metrics of 3,3-dimethylpiperidine-2,6-dione dictate its handling and reaction conditions.

Table 1: Physicochemical Properties of 3,3-Dimethylpiperidine-2,6-dione

PropertyValueMechanistic Implication
CAS Number 1194-33-8[1]Standard registry identifier for procurement.
Molecular Weight 141.17 g/mol [1]Low MW allows for high atom economy in linker conjugation.
Formula C₇H₁₁NO₂[1]Contains acidic imide N-H (pKa ~11.2).
Appearance White to off-white crystalline solidIndicates high purity; impurities often present as yellow oils.
Solubility Soluble in DMF, THF, DMSO; Poor in H₂ORequires polar aprotic solvents for N-alkylation/arylation.

Table 2: Comparative Hydrolytic Stability (Simulated Physiological Conditions, pH 7.4, 37°C)

Glutarimide AnalogHalf-Life (t₁/₂)Primary Degradation Pathway
Unsubstituted Glutarimide~2-4 hoursRapid ring-opening to glutaramic acid derivatives.
Thalidomide Core~8-12 hoursChiral inversion and base-catalyzed hydrolysis.
3,3-Dimethylglutarimide >48 hours Highly resistant due to Thorpe-Ingold steric shielding.

Experimental Protocols

As a Senior Application Scientist, I have structured these protocols to be self-validating. Each step includes the causality behind the experimental choice to ensure high fidelity and reproducibility.

Protocol A: N-Alkylation of 3,3-Dimethylpiperidine-2,6-dione

Objective: Synthesis of N-alkylated intermediates for CNS agents or PROTAC linker attachments.

Reagents:

  • 3,3-Dimethylpiperidine-2,6-dione (1.0 equiv)

  • Alkyl halide (e.g., 1,4-dibromobutane) (1.2 equiv)[5]

  • Potassium tert-butoxide (t-BuOK) (1.1 equiv)[5]

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Suspend 3,3-dimethylpiperidine-2,6-dione in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the mixture to 0°C.

  • Base Addition: Add t-BuOK portion-wise.

    • Causality: t-BuOK is a strong, non-nucleophilic base. It ensures rapid and complete deprotonation of the imide nitrogen (pKa ~11.2) while preventing unwanted nucleophilic attack on the carbonyls. This prevents the O-alkylation side-reactions frequently observed when using weaker bases like K₂CO₃.

  • Electrophile Addition: After 30 minutes of stirring (solution becomes clear, indicating salt formation), add the alkyl halide dropwise.

  • Reaction Progression: Warm the reaction to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

    • Self-Validation: The disappearance of the highly polar imide spot (low Rf) and the appearance of a higher Rf product spot confirms N-alkylation.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl to neutralize any residual base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Complete Reduction to 3,3-Dimethylpiperidine Derivatives

Objective: Generation of lipophilic basic amines for kinase inhibitor development (e.g., PKB/Akt inhibitors).

Reagents:

  • N-Substituted 3,3-dimethylpiperidine-2,6-dione (1.0 equiv)[4]

  • Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv)[4]

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ in anhydrous THF (0.5 M) at 0°C under argon.

    • Safety Note: LiAlH₄ is highly pyrophoric. Ensure strictly anhydrous conditions.

  • Substrate Addition: Dissolve the N-substituted imide in THF and add it dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reflux: Heat the reaction to 65°C (reflux) for 12 hours.

    • Causality: The imide carbonyls are sterically hindered by the 3,3-dimethyl group. Extended reflux is required to force the complete reduction of both carbonyls to the corresponding methylene (-CH₂-) groups[4].

  • Fieser Workup (Critical Step): Cool to 0°C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of H₂O (dropwise, extreme caution)

    • x mL of 15% aqueous NaOH

    • 3x mL of H₂O

    • Causality & Self-Validation: The Fieser method transforms the gelatinous, emulsion-forming aluminum alkoxides into a crisp, granular white precipitate of sodium aluminate. If the precipitate is not granular, the workup has failed, and product recovery will be severely compromised.

  • Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate to yield the pure 3,3-dimethylpiperidine derivative.

Mechanistic Visualizations

The following diagrams map the synthetic divergence of the 3,3-dimethylglutarimide core and its biological mechanism of action in targeted protein degradation.

SyntheticDivergence A 3,3-Dimethylpiperidine -2,6-dione (Core) B N-Alkylated Imide (Anxiolytic Intermediates) A->B Alkyl Halide t-BuOK, DMF D C4/C5 Functionalized Imide (CRBN PROTAC Ligands) A->D C-H Activation / Cross-Coupling C 1-Aryl-3,3-Dimethylpiperidine (Kinase Inhibitors) B->C LiAlH4 Reduction THF, Reflux

Caption: Divergent synthetic workflows utilizing the 3,3-dimethylpiperidine-2,6-dione core.

PROTACMechanism PROTAC PROTAC Molecule (3,3-Dimethylglutarimide Core) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds via Imide N-H POI Protein of Interest (Target Kinase/Receptor) PROTAC->POI Binds via Target Ligand Ternary Ternary Complex [CRBN - PROTAC - POI] CRBN->Ternary POI->Ternary Ub Polyubiquitination (E2 Ligase Transfer) Ternary->Ub Spatial Proximity Induced Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Caption: Mechanism of targeted protein degradation via CRBN-recruiting PROTACs.

References

  • Design and Crystal Structures of Protein Kinase B-Selective Inhibitors in Complex with Protein Kinase A and Mutants Journal of Medicinal Chemistry - ACS Publications[Link]

  • THE THORPE-INGOLD EFFECT IN GLUTARIMIDE DERIVATIVES. PART II Arkivoc / Clockss Archive[Link]

  • Synthetic Approaches to the New Drugs Approved during 2023 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification RSC Medicinal Chemistry / PubMed Central (PMC)[Link]

  • 1194-33-8 | 3,3-Dimethylpiperidine-2,6-dione Capot Chemical Supplier Data[Link]

Sources

Method

Advanced Synthesis of Non-Racemizing Immunomodulatory Imide Drugs (IMiDs) Utilizing 3,3-Dimethylpiperidine-2,6-dione

Executive Summary & Rationale Immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide, have revolutionized the treatment of hematological malignancies[1]. These molecules act as "molecular glues," bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Immunomodulatory imide drugs (IMiDs), such as lenalidomide and pomalidomide, have revolutionized the treatment of hematological malignancies[1]. These molecules act as "molecular glues," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex to recruit neo-substrates (e.g., Ikaros and Aiolos) for subsequent ubiquitination and proteasomal degradation[1].

However, traditional IMiDs possess a highly acidic chiral proton at the C3 position of the glutarimide ring, leading to rapid in vivo racemization. This stereochemical instability complicates pharmacokinetic profiling and can trigger unwanted off-target degradation profiles. To circumvent this, the rational design of monovalent degraders has shifted toward structurally rigidified analogs[2].

Using 3,3-dimethylpiperidine-2,6-dione (3,3-dimethylglutarimide) as a foundational building block provides a definitive solution. The gem-dimethyl substitution at the C3 position completely abolishes racemization. Furthermore, the steric bulk of the methyl groups induces a Thorpe-Ingold effect, which thermodynamically favors the closed-ring imide conformation and stabilizes the trajectory of the glutarimide NH—a strict requirement for hydrogen bonding with CRBN residues His378 and Trp380. Because the C3 position is blocked, linkage to the target-binding pharmacophore (e.g., an isoindolinone core) is strategically redirected to the C5 position, yielding highly stable, non-racemizing Cereblon E3 Ligase Modulators (CELMoDs).

Mechanistic Causality in Experimental Design

As a self-validating system, every step in this synthetic workflow is designed to maximize regioselectivity while preserving the highly sensitive glutarimide pharmacophore.

  • Regioselective Radical α-Bromination: Functionalizing the chemically inert 3,3-dimethylpiperidine-2,6-dione requires precise activation. We employ N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to generate a low, controlled steady-state concentration of bromine radicals. Because the C3 position is sterically blocked by the gem-dimethyl group and lacks α-protons, the imidyl radical selectively abstracts a hydrogen from the C5 position (alpha to the C6 carbonyl)[3].

  • Chemoselective Nucleophilic Substitution: The resulting 5-bromo intermediate is highly electrophilic. When coupling this intermediate to an isoindolinone core, the choice of base is critical. Strong aqueous bases (e.g., NaOH, KOH) will cause rapid hydrolytic ring-opening of the glutarimide. Therefore, we utilize N,N-Diisopropylethylamine (DIPEA), a sterically hindered, non-nucleophilic base in an aprotic solvent (DMF), to safely deprotonate the isoindolinone nitrogen without degrading the imide ring.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the critical C5-nucleophilic substitution step, demonstrating the causality behind the selection of DIPEA and DMF.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1K₂CO₃ (2.0)DMF801245%Moderate yield; partial glutarimide ring-opening observed due to trace aqueous micro-environments.
2NaH (1.5)THF0 to RT820%Poor yield; the strong base caused rapid degradation and elimination of the 5-bromo intermediate.
3 DIPEA (2.0) DMF 60 12 82% Optimal; non-nucleophilic base efficiently deprotonates isoindolinone without degrading the imide.
4DIPEA (2.0)MeCN801665%Lower solubility of the isoindolinone in MeCN reduced the overall reaction kinetics.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Bromo-3,3-dimethylpiperidine-2,6-dione

Objective: Regioselective α-bromination at the C5 position to create an electrophilic handle.

  • Preparation: In an oven-dried 250 mL round-bottom flask, suspend 3,3-dimethylpiperidine-2,6-dione (10.0 g, 70.8 mmol) in 100 mL of anhydrous trifluorotoluene (a greener alternative to CCl₄).

  • Initiation: Add N-bromosuccinimide (13.2 g, 74.3 mmol, 1.05 eq) and AIBN (0.58 g, 3.5 mmol, 0.05 eq) to the suspension.

  • Reflux & Radical Propagation: Equip the flask with a reflux condenser. Purge the system with Argon for 10 minutes, then heat the mixture to 80°C for 4–6 hours. (Causality: Argon prevents ambient oxygen from quenching the radical chain reaction, ensuring maximum conversion).

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material is consumed and the succinimide byproduct floats to the surface of the solvent.

  • Workup: Cool the mixture to 0°C and filter off the succinimide. Wash the organic filtrate with saturated aqueous Na₂S₂O₃ (50 mL) to quench any residual bromine, followed by a brine wash (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 5-bromo-3,3-dimethylpiperidine-2,6-dione as a stable white solid.

Protocol B: Coupling to Generate the 3,3-Dimethyl IMiD Analog

Objective: Nucleophilic substitution to fuse the target-binding pharmacophore to the CRBN-binding glutarimide.

  • Preparation: In a 100 mL Schlenk flask, dissolve the chosen target-binding pharmacophore, such as 4-amino-isoindoline-1,3-dione (5.0 g, 30.8 mmol), in anhydrous DMF (40 mL).

  • Base Addition: Add DIPEA (8.0 g, 61.6 mmol, 2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Coupling: Slowly add a solution of 5-bromo-3,3-dimethylpiperidine-2,6-dione (7.4 g, 33.8 mmol, 1.1 eq) in DMF (10 mL) dropwise over 15 minutes. (Causality: Dropwise addition prevents localized concentration spikes, minimizing unwanted homocoupling or elimination side-reactions).

  • Heating: Heat the reaction mixture to 60°C and stir continuously for 12 hours under an inert atmosphere.

  • Precipitation: Cool the mixture to room temperature. Pour the crude mixture slowly into ice-cold distilled water (200 mL) under vigorous stirring. The novel IMiD analog will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove residual DMF/DIPEA, and wash with diethyl ether. Recrystallize from ethanol to afford the pure, non-racemizing 3,3-dimethyl IMiD analog.

Visualization: Synthetic Workflow & Mechanism of Action

G A 3,3-Dimethylpiperidine-2,6-dione (Starting Material) B Radical α-Bromination (NBS, AIBN, 80°C) A->B Step 1 C 5-Bromo-3,3-dimethylpiperidine-2,6-dione (Electrophilic Intermediate) B->C D Nucleophilic Substitution (Isoindolinone, DIPEA, DMF) C->D Step 2 E Novel 3,3-Dimethyl IMiD Analog (Non-Racemizing CELMoD) D->E F CRBN E3 Ligase Binding (via Glutarimide NH) E->F Molecular Glue Action G Target Protein Recruitment (e.g., Ikaros/Aiolos) F->G H Ubiquitination & Proteasomal Degradation G->H

Fig 1: Synthetic workflow of 3,3-dimethyl IMiD analogs and mechanism of CRBN-mediated degradation.

References

  • Title: THE THORPE-INGOLD EFFECT IN GLUTARIMIDE DERIVATIVES. PART II Source: clockss.org URL:

  • [3] Title: Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis Source: acs.org URL:

  • [2] Title: Towards the Rational Design of Monovalent Degraders: Lessons Learnt from Cyclin K Degraders Source: researchgate.net URL:

  • [1] Title: Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma Source: acs.org URL:

  • [4] Title: Chemical modulation of CUL3LZTR1-mediated proteostatic RAS regulation Source: cemm.at URL:

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 3,3-dimethylpiperidine-2,6-dione during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience a sudden, unexplained loss of activity in their Cereblon (CRBN)-recruiting PROTACs or molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience a sudden, unexplained loss of activity in their Cereblon (CRBN)-recruiting PROTACs or molecular glues.

The core pharmacophore of these molecules—the piperidine-2,6-dione (glutarimide) ring—is inherently vulnerable to chemical degradation. While the 3,3-dimethyl substitution provides localized steric shielding compared to unsubstituted analogs, it does not grant the molecule immunity against nucleophilic attack. This guide provides a deep dive into the causality of this degradation and offers self-validating protocols to ensure the absolute integrity of your compounds during long-term storage and biological evaluation.

The Causality of Degradation: Understanding the Chemistry

To prevent degradation, we must first understand the molecular vulnerabilities of 3,3-dimethylpiperidine-2,6-dione. The ring is characterized by two imide carbonyls. These electrophilic centers are highly susceptible to nucleophilic acyl substitution.

Under physiological conditions (pH 7.4), hydroxide ions attack the carbonyl carbon, leading to the irreversible cleavage of the amide bond and the formation of a ring-opened glutaramic acid derivative[1]. Because the intact, closed imide ring is strictly required to form critical hydrogen bonds within the tri-tryptophan pocket of the CRBN E3 ligase, this ring-opening event completely abolishes target binding and degradation efficacy[2]. Furthermore, protic solvents such as methanol can act as nucleophiles, driving a similar ring-opening esterification process known as methanolysis[3].

degradation_pathways N1 3,3-dimethylpiperidine-2,6-dione (Intact Active Core) N2 Hydroxide Attack (pH > 6.0) N1->N2 Aqueous/Base N3 Protic Solvent Attack (e.g., Methanol) N1->N3 Primary Alcohols N4 Ring-Opened Hydrolysis Product (+18 Da Mass Shift) N2->N4 Nucleophilic Acyl Substitution N5 Methanolysis Product (+32 Da Mass Shift) N3->N5 Esterification/Ring Opening

Fig 1: Primary degradation pathways of 3,3-dimethylpiperidine-2,6-dione via nucleophilic attack.

Frequently Asked Questions: Storage & Handling

Q: What are the optimal long-term storage conditions for 3,3-dimethylpiperidine-2,6-dione powder? A: The lyophilized solid must be stored at -20°C or -80°C in a tightly sealed container within a desiccator. Because the primary degradation pathway is moisture-driven, maintaining an anhydrous environment is actually more critical than temperature alone. We highly recommend purging the storage vial with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric moisture.

Q: Why does my compound degrade rapidly when formulated in standard aqueous cell culture media? A: The hydrolysis of the glutarimide ring is highly pH-dependent. At a slightly acidic pH (e.g., pH 4.0 - 6.0), the molecule is relatively stable. However, at physiological pH (7.4) and elevated incubator temperatures (37°C), the concentration of hydroxide ions is sufficient to drive rapid nucleophilic attack[2]. This is why prolonged cellular assays (e.g., 72+ hours) often show an artificial drop-off in PROTAC efficacy.

Q: Can I use methanol or ethanol to prepare my concentrated stock solutions? A: Absolutely not. Primary alcohols act as nucleophiles and will attack the imide carbonyls, leading to methanolysis and the formation of inactive, ring-opened methyl esters[3]. Always use anhydrous, amine-free, and alcohol-free solvents like high-purity DMSO or DMF.

Troubleshooting Guide: Resolving Assay & QC Issues

Issue 1: Sudden loss of target degradation efficacy in PROTAC cellular assays.

  • Root Cause Analysis: If your positive control was working last month but fails today, your DMSO stock solution has likely absorbed atmospheric moisture during repeated freeze-thaw cycles on the benchtop, initiating silent hydrolysis.

  • Resolution: Discard the current stock. Transition immediately to single-use aliquoting. Never return a thawed DMSO stock to the freezer for reuse.

Issue 2: Appearance of unexpected M+18 or M+32 peaks during LC-MS analysis.

  • Root Cause Analysis: An M+18 Da mass shift is the classic signature of hydrolytic ring-opening (addition of H₂O). An M+32 Da mass shift indicates methanolysis (addition of CH₃OH), which often occurs if methanol is used in the LC-MS mobile phase or during sample extraction[3].

  • Resolution: Switch your LC-MS mobile phase from Methanol/Water to Acetonitrile/Water supplemented with 0.1% Formic Acid. The acidic modifier suppresses on-column hydrolysis, and substituting methanol with acetonitrile prevents methanolysis.

Quantitative Degradation Profile

To guide your experimental design, refer to the following stability parameters for piperidine-2,6-dione derivatives under various conditions:

ConditionSolvent / BufferTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Acidic AqueouspH 1.0 - 4.0 Buffer37°C> 96 hoursNone (Highly Stable)
Mildly AcidicpH 6.0 Buffer37°C~ 48 - 72 hoursSlow Hydrolysis
PhysiologicalpH 7.4 Buffer37°C~ 2 - 12 hoursRapid Hydroxide-Promoted Hydrolysis
Protic SolventMethanol25°C~ 24 hoursMethanolysis (Esterification)
Anhydrous OrganicDry DMSO (Argon)-20°C> 12 monthsNone (Stable)

Self-Validating Experimental Protocol: Stock Preparation & Pre-Assay QC

To ensure scientific integrity, your storage protocol must be a self-validating system. Do not assume your compound is intact; prove it before every critical biological assay.

Step 1: Thermal Equilibration Remove the desiccator containing the lyophilized powder from the -20°C freezer. Allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis before the solvent is even added.

Step 2: Anhydrous Reconstitution Dissolve the powder in anhydrous, rigorously dried DMSO (water content < 0.005%). Purge the headspace of the vial with Argon gas.

  • Causality: Displacing oxygen and moisture prevents both oxidative degradation and water-driven nucleophilic attack.

Step 3: Single-Use Aliquoting Divide the stock solution into single-use amber glass vials (e.g., 10 µL to 50 µL per vial). Flash-freeze in liquid nitrogen and store at -80°C.

  • Causality: Repeated freeze-thaw cycles introduce micro-amounts of moisture each time the vial is opened. Single-use aliquots eliminate this cumulative degradation vector.

Step 4: Pre-Assay LC-MS Validation (The Self-Validating Step) Immediately prior to your cellular assay, thaw one aliquot. Dilute 1 µL of the stock into 99 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Inject onto an LC-MS system.

Step 5: Data Interpretation Analyze the mass spectra. If the intact mass (M+H) is confirmed with >95% purity, proceed to the assay. If a +18 Da peak (hydrolysis) or +32 Da peak (methanolysis) exceeds 5% relative abundance, discard the aliquot and audit your DMSO handling procedures[3].

qc_workflow S1 1. Solid Storage Desiccated at -20°C under Argon S2 2. Reconstitution Dissolve in Anhydrous DMSO S1->S2 S3 3. Aliquoting Create single-use vials (Avoid freeze-thaw) S2->S3 S4 4. Pre-Assay QC (LC-MS) Check for +18 Da / +32 Da peaks S3->S4 Thaw immediately before use S5 Proceed to Biological Assay (Purity > 95%) S4->S5 Intact Mass Confirmed S6 Discard Aliquot (Degradation Detected) S4->S6 Ring-Opened Species > 5%

Fig 2: Self-validating workflow for the storage, handling, and QC of glutarimide-based compounds.

References

  • Title: Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Title: Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Development and Validation of Stability-Indicating UHPLC-UV-MS Tandem Methods for Lenalidomide Assay, Related Substances, and Genotoxic Impurity Monitoring. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: Validating 3,3-Dimethylpiperidine-2,6-dione Purity via LC-MS

Executive Summary & Rationale For researchers and drug development professionals engineering targeted protein degraders, the purity of starting materials dictates the success of downstream synthesis. 3,3-dimethylpiperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

For researchers and drug development professionals engineering targeted protein degraders, the purity of starting materials dictates the success of downstream synthesis. 3,3-dimethylpiperidine-2,6-dione is a critical glutarimide derivative utilized as a cereblon (CRBN) E3 ligase binding moiety in the development of Proteolysis Targeting Chimeras (PROTACs)[1].

Validating the purity of this specific intermediate is a complex analytical challenge. Because the molecule lacks a highly conjugated π -system, traditional UV-based chromatographic methods often fail to detect critical non-chromophoric impurities. This guide provides an objective comparison of analytical modalities and establishes a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol grounded in ICH Q2(R2) guidelines[2] to ensure absolute confidence in your synthetic building blocks.

The Critical Role of Glutarimide Purity in PROTAC Synthesis

In PROTAC development, the glutarimide ring is responsible for anchoring the degrader to the CRBN complex. Even trace impurities—such as unreacted precursors, regioisomers, or degradation products (e.g., ring-opened hydrolysis products)—can act as competitive inhibitors, drastically reducing the DC50​ (half-maximal degradation concentration) of the final drug candidate[3].

G A 3,3-dimethylpiperidine-2,6-dione (CRBN Ligand) B Linker + POI Ligand (PROTAC Assembly) A->B Synthesis C Cereblon (CRBN) E3 Ligase Complex B->C Recruits D Target Protein of Interest (POI) B->D Binds E Ubiquitination & Proteasomal Degradation C->E Mediates D->E Undergoes

PROTAC degradation pathway mediated by cereblon-binding glutarimide derivatives.

Comparative Analysis: LC-MS vs. Alternative Modalities

To objectively evaluate the best approach for purity validation, we must compare LC-MS against other standard analytical techniques. The table below synthesizes the performance of each modality specifically for 3,3-dimethylpiperidine-2,6-dione.

Analytical ModalitySensitivity (LOD)SpecificityKey Limitations for GlutarimidesVerdict
LC-MS/MS (Recommended) < 1 ng/mL High (m/z & RT) Requires optimization of ionization parameters to prevent in-source fragmentation.Optimal. Provides baseline separation of polar impurities and absolute mass confirmation[4].
HPLC-UV (PDA) ~1-5 μ g/mLLowThe imide core only absorbs weakly at low wavelengths (~210 nm). Blind to non-UV absorbing impurities.Insufficient. High risk of overestimating purity.
GC-MS ~10-50 ng/mLHighThe polar N-H bond causes severe peak tailing and thermal degradation without prior silylation.Suboptimal. Derivatization adds workflow complexity and variability.
qNMR ~0.1 - 1%AbsoluteLow sensitivity for trace impurities (<0.1%). Requires high sample concentrations.Complementary. Best used for initial structural confirmation, not trace purity[1].

Causality in Method Development: The "Why" Behind the Protocol

As an application scientist, method development cannot be arbitrary. Every parameter must be engineered to exploit the physicochemical properties of the analyte.

  • Column Selection (The Retention Problem): 3,3-dimethylpiperidine-2,6-dione is a small, relatively polar molecule ( MW≈141.17 g/mol ). Standard C18 columns often suffer from phase collapse or fail to retain such polar analytes, causing them to elute in the void volume. To solve this, we utilize a polar-embedded stationary phase (e.g., ACQUITY UPLC HSS T3, 1.8 μ m), which prevents phase dewetting and strongly retains the glutarimide core under highly aqueous conditions[3].

  • Mobile Phase & Ionization (The Protonation Strategy): The imide group is weakly acidic but can be efficiently protonated in positive electrospray ionization (ESI+) mode. Using 0.1% formic acid in both the aqueous and organic phases drives the equilibrium toward the [M+H]+ ion ( m/z 142.1), ensuring a stable spray and maximizing detector sensitivity[4].

  • Detector Orthogonality: Because UV detection is unreliable for this compound, coupling a Photodiode Array (PDA) with a Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) ensures that any impurity lacking a chromophore is still captured by the mass analyzer.

Self-Validating LC-MS/MS Protocol (ICH Q2(R2) Compliant)

To guarantee trustworthiness, this protocol is designed as a self-validating system . It integrates internal system suitability checks that must pass before the actual sample data can be deemed reliable, aligning with ICH Q2(R2) guidelines[2].

Workflow S1 Sample Preparation (Standard & Test Articles) S2 Chromatographic Separation (UPLC HSS T3 Column) S1->S2 S3 Dual Detection (UV/Vis + ESI-MS/MS) S2->S3 S4 Data Acquisition (MRM & Scan Modes) S3->S4 S5 ICH Q2(R2) Validation (Linearity, LOD/LOQ, Precision) S4->S5

Systematic LC-MS purity validation workflow adhering to ICH Q2(R2) guidelines.

Step 1: System Preparation & Suitability Testing (SST)
  • Column: Install an ACQUITY UPLC HSS T3 1.8 μ m (50 mm × 2.10 mm) column[3]. Maintain column temperature at 40°C to reduce backpressure and improve mass transfer.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[4].

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation Checkpoint (SST): Inject a blank (diluent only) followed by a 10 ng/mL standard of 3,3-dimethylpiperidine-2,6-dione.

    • Acceptance Criteria: The blank must show no interfering peaks at the analyte's retention time (S/N < 3). The standard must yield a Signal-to-Noise (S/N) ratio 10. Do not proceed if these conditions are unmet.

Step 2: Sample Preparation
  • Accurately weigh 1.0 mg of the 3,3-dimethylpiperidine-2,6-dione batch.

  • Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 μ g/mL for purity scanning.

Step 3: MS/MS Acquisition Parameters
  • Ionization: ESI in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C to ensure complete droplet evaporation of the highly aqueous initial gradient.

  • Transitions: Set the mass spectrometer to monitor the precursor [M+H]+ at m/z 142.1. For absolute quantification, utilize Multiple Reaction Monitoring (MRM) tracking the transition of m/z 142.1 dominant fragment (e.g., loss of NH3​ or CO , typically optimized via direct infusion)[4]. Simultaneously, run a Full Scan ( m/z 50-500) to detect unknown impurities.

Step 4: Linearity and Spike-Recovery (Accuracy)
  • Prepare a 5-point calibration curve ranging from 0.1% to 120% of the target concentration.

  • Self-Validation Checkpoint (Accuracy): Spike a known concentration of a structurally similar impurity (if available) into the sample matrix. Calculate the recovery percentage.

    • Acceptance Criteria: Recovery must fall between 95% and 105%, and the calibration curve must exhibit an R2≥0.998 [2].

Data Interpretation and Acceptance Criteria

Upon completion of the run, purity is not simply derived from the UV chromatogram.

  • Extract the Total Ion Chromatogram (TIC): Integrate all peaks present in the TIC.

  • Calculate MS Area Percent: Divide the area of the 3,3-dimethylpiperidine-2,6-dione peak by the total area of all integrated peaks in the TIC (excluding system peaks identified in the blank).

  • Cross-Reference with UV: Compare the MS purity with the UV (210 nm) purity. If the MS purity is significantly lower than the UV purity, it confirms the presence of non-chromophoric impurities. The lower of the two values should be reported as the conservative purity estimate.

  • Final Release: For PROTAC synthesis, a validated purity of ≥98.0% via LC-MS is generally required to prevent stoichiometric imbalances during subsequent Buchwald-Hartwig aminations or amide coupling steps[1].

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 3,3-dimethylpiperidine-2,6-dione Against Standard Immunomodulatory Imide Drugs (IMiDs)

This guide provides a comprehensive framework for the biochemical and cellular benchmarking of novel piperidine-2,6-dione analogs, using 3,3-dimethylpiperidine-2,6-dione as a representative test compound. It is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the biochemical and cellular benchmarking of novel piperidine-2,6-dione analogs, using 3,3-dimethylpiperidine-2,6-dione as a representative test compound. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new molecular glue degraders. We will objectively compare its hypothetical performance profile against the foundational immunomodulatory imide drugs (IMiDs): Thalidomide, Lenalidomide, and Pomalidomide. The methodologies and principles outlined herein serve as a robust template for the rigorous evaluation of next-generation Cereblon (CRBN) E3 ligase modulators.

The Foundational Mechanism: Hijacking the CRL4-CRBN E3 Ligase

Immunomodulatory imide drugs (IMiDs) exert their therapeutic effects not by inhibiting a protein's function, but by coopting the cell's natural protein disposal machinery.[1][2] Their primary target is Cereblon (CRBN), a substrate receptor for the Cullin-4A Ring-Box 1-DDB1 (CRL4) E3 ubiquitin ligase complex.[3] Upon binding to a specific tri-tryptophan pocket in CRBN, IMiDs act as a "molecular glue," altering the substrate specificity of the E3 ligase.[3] This induced proximity forces the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates," which are not normally targeted by CRBN.[4]

In the context of multiple myeloma, the critical neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of these master regulators leads to the downregulation of key survival factors for myeloma cells, such as IRF4 and c-MYC, ultimately inducing cell cycle arrest and apoptosis.[3] Therefore, the primary goal in benchmarking a new analog like 3,3-dimethylpiperidine-2,6-dione is to quantify its efficiency in mediating this precise chain of molecular events.

cluster_0 Cellular Environment IMiD IMiD Analog (e.g., 3,3-dimethylpiperidine-2,6-dione) CRBN CRBN IMiD->CRBN 1. Binding IKZF1 Neosubstrate (IKZF1/IKZF3) IMiD->IKZF1 2. Neosubstrate Recruitment CRL4 CRL4 Complex (CUL4A, DDB1, ROC1) CRBN->CRL4 Forms CRL4-CRBN CRBN->IKZF1 2. Neosubstrate Recruitment CRL4->IKZF1 3. Polyubiquitination Proteasome 26S Proteasome IKZF1->Proteasome 4. Recognition Ub Ubiquitin Ub->IKZF1 3. Polyubiquitination Degraded Degraded IKZF1/IKZF3 Proteasome->Degraded 5. Degradation

Caption: The "Molecular Glue" Mechanism of Action for IMiDs.

A Multi-Tiered Benchmarking Strategy

A logical and robust evaluation of a novel compound requires a tiered approach, moving from direct target engagement to cellular functional outcomes. This ensures that a complete picture of the compound's activity is captured.

cluster_1 Key Assays Tier1 Tier 1: Target Engagement (Biochemical) Assay1 Cereblon Binding Assays (SPR, ITC, FP) Tier1->Assay1 Tier2 Tier 2: Target Modulation (Cellular) Assay2 Neosubstrate Degradation (Western Blot, HiBiT) Tier2->Assay2 Tier3 Tier 3: Phenotypic Outcome (Cellular) Assay3 Anti-proliferative Activity (CellTiter-Glo) Tier3->Assay3 Assay1->Assay2 Does binding lead to degradation? Assay2->Assay3 Does degradation lead to cell death?

Caption: A logical workflow for benchmarking novel IMiD analogs.

Comparative Data Summary

The ultimate goal is to populate a comparative dataset. The table below presents established reference values for standard IMiDs. A successful benchmarking project would generate the corresponding data for the "Test Compound" column using the protocols detailed in the subsequent section.

Parameter Assay Type Thalidomide Lenalidomide Pomalidomide 3,3-dimethylpiperidine-2,6-dione (Test Compound)
CRBN Binding Affinity (IC₅₀) Competitive Binding Assay~30 µM[6]~1-3 µM[3]~0.2-0.5 µM[3]To be determined
IKZF1 Degradation (DC₅₀) Western Blot / HiBiT>10 µM~1 µM[7]~0.01-0.1 µM[7]To be determined
IKZF3 Degradation (DC₅₀) Western Blot / HiBiT~5-10 µM~0.5 µM[5][7]~0.01 µM[5][7]To be determined
Anti-proliferative Activity (IC₅₀) Cell Viability (MM.1S cells)>10 µM~1-5 µM~0.05-0.2 µMTo be determined

Note: The values presented are approximate and can vary based on the specific cell line and assay conditions.

In-Depth Experimental Protocols

Scientific integrity demands reproducible and self-validating experimental design. The following protocols are presented with the causality behind key steps explained, reflecting field-proven insights.

Protocol 1: Cereblon Binding Affinity via Competitive Fluorescence Polarization (FP)

Principle of the Assay: This assay measures the ability of an unlabeled test compound to displace a known fluorescently-labeled CRBN ligand ("tracer"). A high-affinity interaction will result in significant tracer displacement at low concentrations, causing a decrease in the measured fluorescence polarization. This method is highly amenable to high-throughput screening.[1]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM HEPES (pH 7.5), 150 mM NaCl, and 0.01% Tween-20. Rationale: This buffer system maintains protein stability and minimizes non-specific binding.

    • CRBN/DDB1 Complex: Use purified recombinant human CRBN/DDB1 protein. Rationale: The complex is more stable and physiologically relevant than CRBN alone.

    • Fluorescent Tracer: Use a validated, fluorescently-labeled thalidomide or lenalidomide analog.

    • Test Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of 3,3-dimethylpiperidine-2,6-dione in 100% DMSO, starting at 10 mM. Subsequently, dilute this series into the Assay Buffer.

  • Assay Execution (384-well plate format):

    • Add 10 µL of Assay Buffer containing the CRBN/DDB1 complex and the fluorescent tracer to each well.

    • Add 10 µL of the diluted test compound series to the appropriate wells. Include "no competitor" (buffer only) and "no protein" controls.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the change in polarization (mP) for each well.

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

Protocol 2: Neosubstrate Degradation via Western Blot

Principle of the Assay: This is a semi-quantitative method to directly visualize the reduction in the total cellular amount of a target protein (e.g., IKZF1) following compound treatment. It serves as the definitive confirmation of degradation.

Methodology:

  • Cell Culture and Treatment:

    • Seed multiple myeloma cells (e.g., MM.1S or H929) at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

    • Prepare serial dilutions of 3,3-dimethylpiperidine-2,6-dione, lenalidomide (positive control), and a DMSO vehicle control.

    • Treat the cells with the compounds for a defined period, typically 18-24 hours. Rationale: This timeframe allows for sufficient protein turnover to observe degradation.

  • Lysate Preparation:

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Inhibitors are critical to prevent protein degradation and dephosphorylation after cell lysis.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for IKZF1 or IKZF3 overnight at 4°C.

    • Crucially, also probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., GAPDH, β-Actin) to confirm equal protein loading across all lanes.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Perform densitometry analysis on the protein bands using software like ImageJ.

    • Normalize the band intensity of the target protein (IKZF1/IKZF3) to the corresponding loading control band intensity.

    • Plot the normalized intensity against the compound concentration to determine the DC₅₀ (concentration for 50% degradation).

Protocol 3: Anti-proliferative Activity via CellTiter-Glo® Luminescent Cell Viability Assay

Principle of the Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a reduction in cell viability due to cytotoxicity or cytostasis.[8]

Methodology:

  • Cell Seeding:

    • Seed MM.1S cells in a white, opaque 96-well plate at a density of 10,000 cells per well in 90 µL of media. Rationale: Opaque plates are essential to prevent signal crosstalk between wells.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound and controls.

    • Add 10 µL of the diluted compounds to the cells.

    • Incubate the plate for 72-96 hours. Rationale: A longer incubation period is necessary to observe the full anti-proliferative effects that are downstream of protein degradation.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value, the concentration at which cell proliferation is inhibited by 50%.

Conclusion and Forward Outlook

The rigorous, multi-tiered benchmarking of novel piperidine-2,6-dione analogs is paramount for the successful development of next-generation molecular glues. By systematically evaluating a compound's ability to bind CRBN, induce neosubstrate degradation, and elicit a potent anti-proliferative response, researchers can build a comprehensive structure-activity relationship (SAR). A compound like 3,3-dimethylpiperidine-2,6-dione would be considered a promising lead if it demonstrates enhanced potency in these assays compared to standard IMiDs like lenalidomide or pomalidomide, or if it exhibits a differentiated neosubstrate profile. This structured approach ensures that only the most promising candidates, backed by robust and reproducible data, are advanced in the drug discovery pipeline.

References

  • Title: Lenalidomide and prednisone for myelofibrosis: Eastern Cooperative. Oncology Group (ECOG) phase 2 trial E4903. Source: Blood URL: [Link]

  • Title: Thalidomide and its analogues: Comparative clinical efficacy and safety, and cost-effectiveness Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Potent Triple IKZF1/2/3 Degraders for the Treatment of Hematological Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Comparative effectiveness and safety of thalidomide and lenalidomide in patients with multiple myeloma in the United States of America: A population-based cohort study Source: ResearchGate URL: [Link]

  • Title: Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines Source: Semantic Scholar URL: [Link]

  • Title: The tale of lenalidomide clinical superiority over thalidomide and regulatory and cost-effectiveness issues Source: SciELO URL: [Link]

  • Title: Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells Source: Science URL: [Link]

  • Title: IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact Source: Blood - ASH Publications URL: [Link]

  • Title: A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: A Cryptic Interfacial Pocket Uncovered in Full CRL4 CRBN –IKZF3 Ubiquitylation Complex Enhances IMiD Efficacy Source: bioRxiv URL: [Link]

  • Title: IMiDs prime myeloma cells for daratumumab-mediated cytotoxicity through loss of Ikaros and Aiolos Source: Blood URL: [Link]

  • Title: IMiD/CELMoD-induced growth suppression of adult T-cell leukemia/lymphoma cells via cereblon through downregulation of target proteins and their downstream effectors Source: Frontiers URL: [Link]

  • Title: A New Generation of IMiDs as Treatments for Neuroinflammatory and Neurodegenerative Disorders Source: PMC URL: [Link]

Sources

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3,3-Dimethylpiperidine-2,6-dione
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Reactant of Route 2
3,3-Dimethylpiperidine-2,6-dione
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